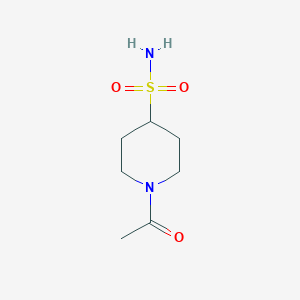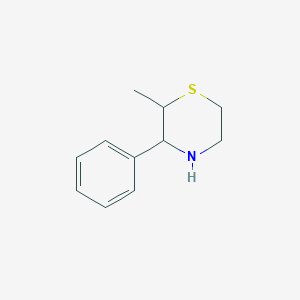
4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride
Descripción general
Descripción
“4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” can be represented by the SMILES stringC1(C2CCNCC2)=CC=CC(CN3CCCC3)=C1.Cl.Cl . The InChI key is DPGUXWQITZDPJM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” is a solid substance . It has a molecular weight of 241.201 Da . The InChI key isDPGUXWQITZDPJM-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, focusing on unique applications:
Antibacterial and Antifungal Activities
This compound has been found to possess versatile activities, including antibacterial and antifungal properties. It can be used in the development of new treatments for bacterial and fungal infections .
Anti-inflammatory Activity
4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has shown potential as an anti-inflammatory agent, which could be beneficial in treating various inflammatory diseases .
Analgesic Properties
Research suggests that derivatives of this compound could serve as effective analgesics, providing pain relief in medical treatments .
Antidiabetic and Obesity Activity
The compound has been associated with antidiabetic effects and may contribute to obesity management, indicating its potential in metabolic disorder treatments .
Anti-acetylcholinesterase Activity
It has been reported to have anti-acetylcholinesterase activity, which could make it useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Histamine H1 Antagonist
As a histamine H1 antagonist, this compound could be used in allergy treatments to alleviate symptoms caused by histamine release .
Anticancer Applications
Piperidine derivatives have been studied for their anticancer properties, including inducing apoptosis in cancer cells, which could lead to new cancer therapies .
Drug Discovery and Development
The piperidine nucleus is a common feature in many drugs, and this compound’s derivatives could lead to the discovery of novel pharmaceuticals with improved efficacy and safety profiles .
Each application area presents a unique opportunity for further research and development using this compound. The potential for discovering new treatments across various medical fields is significant.
Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics Anticancer Applications and Pharmacological Properties of Piperidine Derivatives Piperidine nucleus in the field of drug discovery
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLAPJVQKMEKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



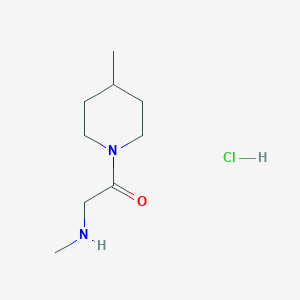
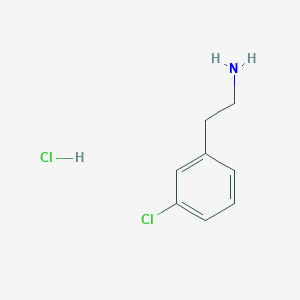

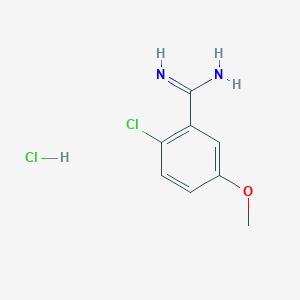
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
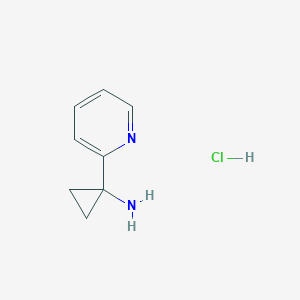


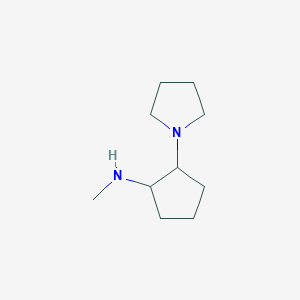
![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
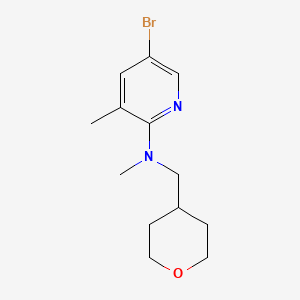
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)
